![molecular formula C9H13N3O4 B6335334 tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1003011-05-9](/img/structure/B6335334.png)
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
“tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is known to be a white to yellow powder or crystals or liquid .
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety, which is part of the structure of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. They serve as scaffolds in the synthesis of bioactive chemicals, which are crucial for drug discovery .
Agrochemistry
In agrochemistry, compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate are used to develop new agrochemicals. These compounds can lead to the creation of novel pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .
Coordination Chemistry
Pyrazole derivatives are used in coordination chemistry to synthesize complex molecules with metals. These complexes can be applied in catalysis, magnetic materials, and as sensors .
Organometallic Chemistry
The pyrazole ring found in tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is also utilized in organometallic chemistry. It can act as a ligand to form stable organometallic compounds, which are essential in catalytic processes .
Green Synthesis
The pyrazole scaffold is employed in green synthesis methods. These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and improving efficiency .
Synthesis of Natural Products
Compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can be precursors to biologically active natural products. They are used in the synthesis of complex molecules that have potential applications in pharmaceuticals .
properties
IUPAC Name |
tert-butyl 2-(3-nitropyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGVIXDDTXRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate |
Synthesis routes and methods
Procedure details
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